Leucylphenylalanine
Description
Significance of Leucine (B10760876) and Phenylalanine Residues in Biological Systems
Leucine (Leu) is an essential branched-chain amino acid (BCAA) crucial for protein biosynthesis. wikipedia.orghealthline.comfrontiersin.org It plays vital roles in muscle protein synthesis and repair, wound healing, and the regulation of blood sugar levels. healthline.comclevelandclinic.org Leucine can stimulate protein synthesis via the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. frontiersin.org It is also involved in fatty acid oxidation and mitochondrial function. frontiersin.org
Phenylalanine (Phe) is another essential aromatic amino acid. healthline.comwikipedia.orgnih.govnih.gov It serves as a precursor for important neurotransmitters and hormones, including tyrosine, dopamine (B1211576), epinephrine, and norepinephrine. healthline.comclevelandclinic.orgnih.govnih.gov Phenylalanine is integral to the structure and function of proteins and enzymes. healthline.comnih.gov Both leucine and phenylalanine are among the nine essential amino acids that must be obtained from the diet as they cannot be synthesized by the human body. wikipedia.orghealthline.comnih.govmedlineplus.gov
Overview of Research Trajectories Involving Leu-Phe Motifs in Peptides
The Leu-Phe motif, whether as a dipeptide or as a sequence within larger peptides, is a subject of ongoing academic research across various disciplines. Studies investigate its self-assembly properties, biological activities, and its role in the structure and function of naturally occurring and designed peptides.
Research has explored the self-assembly of dipeptides, including Leu-Phe and its retro-sequence Phe-Leu, into ordered nanostructures like hydrogels. frontiersin.orgeie.grnih.gov The self-assembly behavior can be influenced by factors such as the sequence of the amino acids (Leu-Phe vs. Phe-Leu) and their stereochemistry (L-L, D-L, L-D, D-D). nih.gov For instance, studies have shown that Leu-Phe can form stable hydrogels under physiological conditions. frontiersin.orgnih.gov This self-assembly capability is of interest for potential applications in biomaterials and drug delivery systems. frontiersin.orgmdpi.com
Beyond self-assembly, the Leu-Phe sequence appears in naturally occurring peptides with various biological functions. For example, the Phe-Leu motif is found at the C-terminus of Leu-enkephalin, a naturally occurring opioid peptide. eie.gr This highlights the potential for Leu-Phe sequences to be involved in biological signaling and interactions.
Furthermore, research involves synthesizing and studying peptides containing Leu-Phe or related sequences to understand their structural properties and potential therapeutic applications. Studies on synthetic peptides incorporating Leu-Phe have investigated their conformational analysis and interactions, including the formation of structures like beta-hairpins. iisc.ac.in The substitution of leucine with phenylalanine in peptides has also been explored to understand its effect on properties like toxicity and interaction with lipids. researchgate.netnih.gov
Data on the self-assembly of Leu-Phe and Phe-Leu stereoisomers into hydrogels provides a comparative view of how sequence and chirality impact material properties.
| Dipeptide Stereoisomer | Self-Assembly in PBS | Hydrogel Stability |
| L-Leu-L-Phe | Forms hydrogel | Stable |
| D-Leu-L-Phe | Forms hydrogel | Stable |
| L-Leu-D-Phe | Forms hydrogel | Stable |
| D-Leu-D-Phe | Forms hydrogel | Stable |
| L-Phe-L-Leu | Forms hydrogel | Metastable (rearranges to crystals) nih.gov |
| D-Phe-L-Leu | Forms hydrogel | Metastable (rearranges to crystals) nih.gov |
| L-Phe-D-Leu | Forms hydrogel | Metastable (rearranges to crystals) nih.gov |
| D-Phe-D-Leu | Forms hydrogel | Metastable (rearranges to crystals) nih.gov |
Note: This table is based on findings regarding the self-assembly of unprotected dipeptides in phosphate (B84403) buffered saline (PBS). nih.gov
These findings illustrate that even small changes in the sequence or stereochemistry of a dipeptide can significantly alter its self-assembly behavior and the stability of the resulting structures.
Historical Context of Key Discoveries (e.g., fMLF as a Chemoattractant)
The significance of peptides containing leucine and phenylalanine residues is underscored by the historical discovery and characterization of N-formylmethionyl-leucyl-phenylalanine (fMLF). fMLF is an N-formylated tripeptide that served as a crucial tool in understanding chemotaxis, the directed movement of cells in response to chemical signals. wikipedia.orgnih.govfrontiersin.org
In the late 19th century, observations by Élie Metchnikoff revealed that leukocytes were attracted to bacteria, suggesting the release of soluble factors by the microorganisms. wikipedia.org Later research in the 20th century confirmed that these factors were low molecular weight substances released by growing bacteria. wikipedia.org
Given that bacteria initiate protein synthesis with N-formylmethionine, researchers theorized that N-formylated peptides might be the bacterial chemoattractants. wikipedia.org This led to studies demonstrating that N-formyl-methionine and a series of N-formyl-methionyl dipeptides and tripeptides stimulated the chemotaxis of neutrophils and macrophages. wikipedia.org fMLF emerged as a particularly potent agonist for neutrophil chemotaxis. researchgate.net
The study of fMLF was pivotal in the discovery of leukocyte receptors for chemotactic factors, specifically the formyl peptide receptors (FPRs). wikipedia.orgresearchgate.netmdpi.com fMLF binds with high affinity to FPR1, mediating the recruitment and activation of leukocytes at sites of bacterial infection or tissue damage. wikipedia.orgmdpi.com This historical research on fMLF, a peptide containing both leucine and phenylalanine, provided fundamental insights into the mechanisms of innate immunity and inflammatory responses. wikipedia.org The high structural specificity observed for fMLF and related formylated peptides in stimulating neutrophil responses further emphasized the importance of specific amino acid sequences and modifications in mediating biological activity. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKWRHQBZQICHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952899 | |
| Record name | Leucylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-30-8, 3063-05-6, 56217-82-4 | |
| Record name | NSC524454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89191 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Leucylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Mechanisms and Receptor Interactions
Formyl Peptide Receptors (FPRs) and Agonist Binding (e.g., N-Formyl-Met-Leu-Phe (fMLF))
The biological activities of fMLF are mediated through a specific subfamily of G protein-coupled receptors (GPCRs) known as Formyl Peptide Receptors (FPRs). mdpi.comnih.gov These receptors are pattern recognition receptors (PRRs) that recognize molecular patterns associated with pathogens and cellular damage, thereby playing a pivotal role in initiating inflammatory responses. mdpi.comnih.gov
Identification and Characterization of FPR1, FPRL1, and FPRL2
In humans, the formyl peptide receptor family consists of three members: FPR1, FPR2 (also known as FPRL1 or Formyl Peptide Receptor-Like 1), and FPR3 (also known as FPRL2 or Formyl Peptide Receptor-Like 2). nih.gov These receptors are encoded by genes clustered on chromosome 19. nih.gov
FPR1: This was the first member of the family to be identified and cloned. nih.gov It is considered the high-affinity receptor for fMLF and is predominantly expressed on phagocytic leukocytes, such as neutrophils and monocytes. mdpi.comnih.gov
FPR2 (FPRL1): This receptor shares approximately 69% amino acid sequence identity with FPR1. nih.gov It is considered a low-affinity receptor for fMLF but is activated by a wide and diverse array of other ligands, including proteins, lipids, and other peptides, making it a highly promiscuous receptor. nih.govnih.govnih.gov Its expression is more widespread than FPR1, found on various cell types including phagocytes, epithelial cells, and T lymphocytes. nih.gov
FPR3 (FPRL2): Sharing 56% amino acid identity with FPR1, FPR3's function is the least characterized of the three. nih.govresearchgate.net It does not respond significantly to fMLF but is recognized by some ligands that also activate FPR2. nih.gov
| Receptor | Previous Nomenclature | Sequence Identity to FPR1 | fMLF Affinity | Primary Expression |
|---|---|---|---|---|
| FPR1 | FPR | 100% | High (Ki = 38 nM) tocris.comglpbio.comrndsystems.com | Phagocytic leukocytes (neutrophils, monocytes) nih.gov |
| FPR2 | FPRL1 | 69% nih.gov | Low mdpi.comnih.gov | Widespread (phagocytes, epithelial cells, T cells) nih.gov |
| FPR3 | FPRL2 | 56% nih.govresearchgate.net | No significant response nih.gov | Monocytes, dendritic cells nih.gov |
Agonistic Binding Characteristics of N-Formyl-Met-Leu-Phe (fMLF)
The binding of fMLF to its receptors, particularly FPR1, is a highly specific interaction that initiates cellular activation. wikipedia.org This process is characterized by distinct binding patterns and is dependent on specific structural features of both the ligand and the receptor.
Studies on neutrophil binding have revealed functional heterogeneity in the receptor-binding patterns for formyl peptides. theadl.com For fMLF, binding to FPR1 is characterized by high affinity. mdpi.com In contrast, its interaction with FPR2 is of a much lower affinity, requiring micromolar concentrations for activation. nih.govresearchgate.net This difference in affinity allows for a graded cellular response; low concentrations of fMLF primarily activate the high-affinity FPR1 to induce chemotaxis, while higher concentrations are needed to engage lower-affinity states and trigger functions like superoxide (B77818) production. researchgate.netdocumentsdelivered.com The existence of high- and low-affinity binding states for a single receptor type can be explained by a model of interconvertible states, where the higher-affinity state is stabilized by the agonist and is central to initiating cellular responses. theadl.com
The recognition of fMLF by FPRs is dependent on specific amino acid residues within the receptor's binding pocket. The N-formyl group on the methionine of fMLF is a critical determinant for high-affinity binding and agonistic activity at FPR1. mdpi.com Removal of this group abrogates activity. nih.gov
Computational docking and mutagenesis studies have identified several key residues in FPR1 and FPR2 that are crucial for ligand recognition:
A conserved structural motif involving residues D106, R201, and R205 in both FPR1 and FPR2 appears to be critical for recognizing the N-terminal formyl group of the peptide. researchgate.net
In FPR1, residues R84 and K85 are thought to form ionic interactions with the C-terminal carboxyl group of fMLF, contributing to its high binding affinity. nih.gov These residues are not present in the same positions in FPR2, which may partly explain fMLF's lower affinity for this receptor. researchgate.netnih.gov
Receptor Activation and Conformational Dynamics
The binding of an agonist like fMLF induces a conformational change in the receptor. nih.gov This structural shift is transmitted from the ligand-binding pocket to the intracellular domains of the receptor, enabling it to couple with and activate heterotrimeric G proteins, typically of the Gi subfamily. nih.govnih.gov This activation initiates a cascade of downstream signaling events, including calcium mobilization, activation of phospholipase C (PLC) and D (PLD), and stimulation of mitogen-activated protein kinases (MAPKs). nih.govmedchemexpress.com Interestingly, different concentrations of fMLF can induce distinct conformational changes in FPR1, leading to biased signaling where different cellular functions (e.g., chemotaxis vs. superoxide production) are selectively activated. documentsdelivered.com
Modulation of Receptor Number and Affinity (e.g., by GM-CSF)
The responsiveness of cells to fMLF is not static and can be modulated by other biological agents, such as cytokines. Granulocyte-macrophage colony-stimulating factor (GM-CSF) is a key modulator of neutrophil function and can significantly alter the expression and affinity of fMLF receptors. nih.gov
Brief exposure (5-15 minutes) of neutrophils to GM-CSF leads to a rapid, threefold increase in the number of high-affinity fMLF receptors on the cell surface. This upregulation correlates with an enhanced chemotactic response to fMLF. nih.gov However, more prolonged incubation (1-2 hours) with GM-CSF causes a shift to a low-affinity state for the fMLF receptor, which is concomitant with priming the cell for an enhanced oxidative burst but no longer an enhanced chemotactic response. nih.gov This dynamic regulation of receptor number and affinity by GM-CSF allows for sequential modulation of neutrophil functions, tailoring the immune response to the specific inflammatory context. nih.gov
| GM-CSF Exposure Time | Effect on fMLF Receptors | Resulting Neutrophil Function |
|---|---|---|
| Brief (5-15 min) | ~3x increase in high-affinity receptors nih.gov | Enhanced chemotaxis nih.gov |
| Prolonged (1-2 hr) | Shift to low-affinity state (Kd increases from ~29 nM to ~99 nM) nih.gov | Priming for enhanced oxidative metabolism nih.gov |
Opioid Receptors and Leu-Enkephalin Analogs (Tyr-Gly-Gly-Phe-Leu)
Leu-enkephalin and its analogs are pivotal tools for investigating the complex mechanisms of opioid receptor signaling. The interaction of these peptides with δOR and µOR initiates a cascade of intracellular events that are central to their physiological effects. Understanding the nuances of these interactions at the molecular level is key to designing ligands with specific and predictable pharmacological outcomes.
The affinity and selectivity of Leu-enkephalin analogs for δOR and µOR are critical determinants of their biological activity. Leu-enkephalin itself displays a moderate preference for δOR over µOR. mdpi.com Research has shown that modifications to the peptide sequence can dramatically alter this profile. For instance, modifications at the Phe4 position of Leu-enkephalin have been shown to significantly impact binding affinity. nih.gov Introducing electrophilic groups like isothiocyanate and bromoacetamide into the para position of Phe4 in Leu-enkephalin was found to decrease δOR binding affinity by 40 to over 2,000-fold. nih.gov
Conversely, strategic substitutions can enhance both affinity and selectivity. A study exploring substitutions at the meta-position of Phe4 yielded high-affinity ligands with varying degrees of selectivity for both δOR and µOR. mdpi.com These findings underscore the subtle yet powerful influence of the Phe4 residue's chemical environment on its interaction with the receptor's binding pocket. The development of analogs with high affinity and specificity for δOR is a significant goal, as this receptor is implicated in various physiological processes without the severe side effects associated with µOR activation. mdpi.com
| Compound | Modification | δOR Binding Affinity (IC50, nM) | µOR Binding Affinity (IC50, nM) | Selectivity (µOR/δOR) |
|---|---|---|---|---|
| Leu-Enkephalin | Parent Peptide | Data Not Specified | Data Not Specified | Moderate δOR Selectivity mdpi.com |
| [Phe(p-NCS)4]LeuEnk | para-isothiocyanate at Phe4 | >10,000 | >10,000 | N/A |
| [Phe(p-NHCOCH2Br)4]LeuEnk | para-bromoacetamide at Phe4 | >10,000 | >10,000 | N/A |
| [Phe(p-NH2)4]DTLET | para-amino on DTLET analog | 39 | Data Not Specified | Enhanced δOR Selectivity nih.gov |
Upon agonist binding, opioid receptors, which are G protein-coupled receptors (GPCRs), can initiate signaling through two primary pathways: the canonical G-protein pathway and the β-arrestin pathway. mdpi.comnih.gov Activation of G proteins leads to downstream effects like the inhibition of adenylyl cyclase and modulation of ion channels. mdpi.com The recruitment of β-arrestin to the receptor, however, leads to receptor desensitization, internalization, and the initiation of a distinct set of G protein-independent signaling cascades. nih.govnih.gov
"Biased" ligands are molecules that preferentially activate one of these pathways over the other. researchgate.net This concept is of significant pharmacological interest, as the G-protein pathway is often associated with therapeutic effects, while β-arrestin recruitment at the µOR has been linked to adverse effects. mdpi.com Research into Leu-enkephalin analogs has focused on creating biased agonists to improve their therapeutic profile. Modifications at the Phe4 position have been shown to modulate this signaling bias. For example, certain meta-substitutions on Phe4 can fine-tune β-arrestin 2 recruitment at both δOR and µOR, leading to tool compounds that are more or less biased towards G-protein signaling compared to standard peptides. mdpi.com The goal is often to identify potent δOR agonists that limit β-arrestin recruitment at the µOR, thereby potentially reducing unwanted side effects. mdpi.com
| Compound | Modification | G-Protein Signaling (cAMP) | β-Arrestin 2 Recruitment | Bias Profile |
|---|---|---|---|---|
| Analog 1i | meta-substitution at Phe4 | Potent Agonist | Lower Efficacy at µOR | Improved G-protein bias at δOR and µOR relative to DADLE mdpi.com |
| Picoline Derivatives | Phe4 substitution | Lower Affinity Ligands | Lower Efficacy | G protein biases at both δOR and µOR mdpi.com |
| Analog 1b & 1c | meta-substitution at Phe4 | More Potent than DADLE | More potent at recruiting β-arrestin 2 to µOR than DADLE | Lower bias factor at µOR than DADLE mdpi.com |
The relationship between the chemical structure of a Leu-enkephalin analog and its biological activity is a cornerstone of its development. Subtle changes in the amino acid sequence or the modification of side chains can lead to profound differences in receptor affinity, selectivity, and downstream signaling.
The phenylalanine at position 4 is a critical residue for the interaction of Leu-enkephalin with opioid receptors. mdpi.com Its aromatic side chain is believed to engage in hydrophobic interactions within the receptor's binding pocket. mdpi.com Consequently, this position has been a primary target for modification to alter the peptide's pharmacological properties. mdpi.comnih.gov
Studies have demonstrated that substitutions at the ortho, meta, and para positions of the Phe4 phenyl ring can modulate binding affinity and selectivity between δOR and µOR. mdpi.com For example, introducing substituents at the meta-position of Phe4 can produce high-affinity ligands with finely tuned potency, selectivity, and signaling bias. mdpi.comresearchgate.net In contrast, some modifications, such as the introduction of bulky electrophilic groups at the para position, can drastically reduce binding affinity, suggesting that the size and nature of the substituent are critical for proper receptor engagement. nih.gov
Halogenation, the introduction of halogen atoms (F, Cl, Br, I) onto the Phe4 residue, is a specific modification that has been shown to favorably impact the properties of Leu-enkephalin analogs. mdpi.com Halogenation can increase the lipophilicity of the peptide, which may enhance its ability to cross biological membranes like the blood-brain barrier. nih.gov
Structure-Activity Relationships for Receptor Modulation
Intracellular Signaling Cascades Triggered by Leu-Phe Containing Peptides
The binding of a Leu-Phe containing peptide, such as a Leu-enkephalin analog, to its cognate GPCR (e.g., δOR or µOR) initiates a series of intracellular signaling events. These cascades are responsible for translating the extracellular signal into a cellular response. The initial step is a conformational change in the receptor, which allows it to activate intracellular heterotrimeric G proteins. mdpi.com
This activation leads to the dissociation of the G protein's α subunit from its βγ dimer. Both components can then modulate the activity of various effector enzymes and ion channels. A primary target is adenylyl cyclase, which, when inhibited by the Gαi subunit typically coupled to opioid receptors, leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). mdpi.com
In parallel, as described in section 2.2.2, agonist-bound receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. nih.gov The β-arrestin-receptor complex can act as a scaffold, recruiting other signaling proteins and initiating G protein-independent signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade. nih.gov Therefore, peptides containing the Leu-Phe motif can trigger a complex and branched network of intracellular signals, with the ultimate cellular outcome depending on the specific analog's bias towards either the G-protein or β-arrestin pathway. duke.edunih.gov
G-Protein Coupled Receptor (GPCR) Signaling Pathways
The biological activities of peptides are often initiated by their binding to G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that play a crucial role in cellular communication. nih.govkhanacademy.orgnih.gov Upon binding of a ligand, such as a peptide, the GPCR undergoes a conformational change. nih.govyoutube.com This alteration facilitates the interaction of the receptor with an intracellular heterotrimeric G-protein, which is composed of α, β, and γ subunits. youtube.com
The interaction with the activated receptor catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit. youtube.com This exchange triggers the dissociation of the Gα subunit from the βγ dimer. youtube.com Both the GTP-bound Gα subunit and the Gβγ complex can then interact with and modulate the activity of various downstream effector proteins, thereby propagating the signal within the cell. youtube.com While direct studies on Leu-Phe are limited, the well-characterized actions of N-formylmethionyl-leucyl-phenylalanine (fMet-Leu-Phe or fMLP), a potent chemoattractant that contains the Leu-Phe sequence, provide a model for its potential GPCR interactions. fMLP is known to bind to specific formyl peptide receptors (FPRs), which are members of the GPCR family, to initiate its biological effects. researchgate.net This interaction is sensitive to pertussis toxin, indicating the involvement of Gi/o-like G-proteins. researchgate.net
Involvement of Phospholipase C/D and Ca2+-Calmodulin-Dependent Kinase II-ERK-CREB Pathways
Following GPCR activation, one of the key downstream signaling cascades involves the activation of Phospholipase C (PLC). nih.govnih.govsigmaaldrich.com Specifically, certain G-proteins, upon activation by receptors, can stimulate PLC activity. nih.govnih.gov PLC is a membrane-associated enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane. sigmaaldrich.com This enzymatic cleavage generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.com
IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. sigmaaldrich.com This rise in intracellular calcium concentration is a critical signaling event that can activate a variety of downstream effectors, including Ca2+-Calmodulin-Dependent Kinase II (CaMKII). nih.gov CaMKII, once activated by calcium and calmodulin, can phosphorylate a range of target proteins, thereby regulating their activity. nih.gov
One of the significant downstream targets of this pathway is the Extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. researchgate.netnih.gov Studies with fMLP have demonstrated its ability to induce the activation of ERK1 and ERK2. researchgate.net The activation of ERK can, in turn, lead to the phosphorylation and activation of the transcription factor cAMP response element-binding protein (CREB). nih.gov Activated CREB can then translocate to the nucleus and regulate the expression of target genes involved in various cellular processes. While a synthetic peptide containing a "Phe-Tyr-Leu" motif did not activate ERK in Jurkat T cells, this suggests that the signaling outcomes can be cell-type and specific peptide sequence dependent. nih.gov
Table 1: Key Molecules in the Leu-Phe Induced Signaling Pathway
| Molecule | Family/Class | Role in Pathway |
|---|---|---|
| Leu-Phe | Dipeptide | Initiating Ligand |
| G-Protein Coupled Receptor (GPCR) | Receptor | Binds Leu-Phe, activates G-proteins |
| G-protein | Signal Transducer | Links GPCR to effector enzymes |
| Phospholipase C (PLC) | Enzyme | Generates IP3 and DAG from PIP2 |
| Inositol 1,4,5-trisphosphate (IP3) | Second Messenger | Mobilizes intracellular calcium |
| Diacylglycerol (DAG) | Second Messenger | Activates Protein Kinase C |
| Calcium (Ca2+) | Second Messenger | Activates CaMKII and other proteins |
| CaMKII | Kinase | Phosphorylates downstream targets |
| ERK (MAPK) | Kinase | Phosphorylates transcription factors |
Role of Protein Kinase C (PKC) and Tyrosine Kinase (PTK) in Cellular Activation
The diacylglycerol (DAG) produced by the action of Phospholipase C plays a crucial role in the activation of another family of serine/threonine kinases known as Protein Kinase C (PKC). sigmaaldrich.com DAG, in conjunction with calcium, recruits PKC to the cell membrane and allosterically activates it. Once activated, PKC can phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby influencing a multitude of cellular functions.
In addition to the PKC pathway, Protein Tyrosine Kinases (PTKs) are also implicated in the signaling cascades initiated by certain peptides. nih.gov Receptor Tyrosine Kinases (RTKs) are a class of cell surface receptors that, upon ligand binding, dimerize and autophosphorylate on tyrosine residues. embopress.org This creates docking sites for various signaling proteins, leading to the activation of downstream pathways. Furthermore, non-receptor tyrosine kinases, located in the cytoplasm, can also be activated as part of GPCR signaling. For instance, the synthetic peptide His-Phe-Tyr-Leu-Pro-Met requires tyrosine kinase activity for its chemotactic effect on Jurkat T cells, as demonstrated by the inhibitory action of the tyrosine kinase inhibitor genistein. nih.gov This suggests that Leu-Phe-containing peptides may also engage PTK signaling pathways to elicit their cellular effects.
Biological Activities and Physiological Roles
Neurological and Cognitive Functions
The influence of Leu-Phe on the nervous system is multifaceted, stemming from the individual properties of its constituent amino acids, Phenylalanine and Leucine (B10760876). These components are integral to neurotransmitter synthesis and the modulation of neural pathways, impacting cognitive health and neurological balance.
Impact on Neurotransmitter Synthesis and Levels (Dopamine, Serotonin)
Phenylalanine, an aromatic amino acid, serves as a direct precursor for Tyrosine, which is essential for the synthesis of catecholamine neurotransmitters, including Dopamine (B1211576). The rate of Dopamine synthesis in the brain is sensitive to the local concentrations of its precursor amino acids. frontiersin.org An increase in the availability of these precursors can, therefore, influence the production of these crucial neurotransmitters. frontiersin.org
However, the balance of amino acids is critical. Elevated levels of Phenylalanine in the brain can competitively inhibit the enzymes Tyrosine Hydroxylase and Tryptophan Hydroxylase 2. These enzymes are the rate-limiting steps in the production of Dopamine and Serotonin (B10506), respectively. nih.gov This inhibition is not due to a lack of the precursor substrates Tyrosine or Tryptophan, but rather the competitive action of excess Phenylalanine on the enzymes themselves. nih.gov This dynamic suggests that while Leu-Phe provides a source of Phenylalanine for neurotransmitter synthesis, an excessive concentration could potentially lead to a reduction in Dopamine and Serotonin levels.
Role in Maintaining Cognitive Function and Ameliorating Neurodegeneration
Bioactive peptides derived from food sources are increasingly being investigated for their neuroprotective effects and their potential to improve cognitive function. frontiersin.org Peptides derived from walnuts, for example, have demonstrated an ability to mitigate cognitive impairment through various mechanisms, including antioxidative and anti-inflammatory effects. frontiersin.orgresearchgate.net While research specifically on Leu-Phe is still developing, the neuroprotective potential of peptides is a significant area of study in the context of neurodegenerative conditions like Alzheimer's disease. frontiersin.orgmdpi.com The core strategy involves using short peptides that can mimic the function of neurotrophic factors, which are crucial for neuron survival and maintenance. mdpi.com
Anxiolytic-Like Activity of Aromatic Amino Acid-Leucine Dipeptides (e.g., Phe-Leu)
Research has demonstrated that dipeptides composed of an aromatic amino acid and leucine, such as Phenylalanyl-leucine (Phe-Leu), exhibit notable anxiolytic-like activity. researchgate.net Studies in animal models have shown that orally administered Phe-Leu can produce effects comparable to established anxiolytic agents in behavioral tests like the elevated plus-maze and open-field tests. researchgate.net This suggests a potential role for these dipeptides in modulating anxiety-related pathways.
The anxiolytic-like effects of aromatic amino acid-leucine dipeptides, including Phe-Leu and Tyr-Leu, appear to be mediated through a common pathway involving several key neurotransmitter systems. researchgate.netnih.gov The activity of these dipeptides was found to be inhibited by the presence of antagonists for Serotonin 5-HT1A, Dopamine D1, and GABAA receptors. researchgate.netnih.gov This finding implies that the anxiolytic action is dependent on the activation of these specific receptor systems, highlighting a complex interaction between the dipeptide and the brain's neurochemical architecture. researchgate.net
Receptor Involvement in Anxiolytic-Like Activity of Aromatic Amino Acid-Leucine Dipeptides
| Receptor | Role in Anxiolytic Effect | Evidence |
|---|---|---|
| Serotonin 5-HT1A | Activation is necessary for the anxiolytic-like activity. | Effect is inhibited by a 5-HT1A receptor antagonist (WAY100135). researchgate.net |
| Dopamine D1 | Activation is part of the downstream pathway. | Effect is inhibited by a D1 receptor antagonist (SCH-23390). researchgate.net |
| GABAA | Activation is involved in the final expression of the anxiolytic effect. | Effect is inhibited by a GABAA receptor antagonist (bicuculline). researchgate.net |
Blood-Brain Barrier Amino Acid Transport Dynamics in Hyperphenylalaninemia
The transport of Leu-Phe's constituent amino acids into the brain is a critical factor in its neurological effects. Large neutral amino acids (LNAAs), including Phenylalanine and Leucine, cross the blood-brain barrier (BBB) via the same L-type amino acid transporter, LAT1. nih.govnih.gov These amino acids compete with each other for access to this carrier. nih.gov
In conditions such as hyperphenylalaninemia, which occurs in phenylketonuria (PKU), the excessively high plasma concentration of Phenylalanine saturates the LAT1 transporter. nih.govnih.gov This saturation significantly impairs the transport of other essential LNAAs, such as Leucine, Tyrosine, and Tryptophan, into the brain. nih.govnih.gov The permeability of the BBB to Phenylalanine and Leucine can be reduced by as much as 55% and 46%, respectively, in individuals with PKU. nih.gov This competitive inhibition leads to a depletion of crucial amino acids in the brain, which can disrupt brain development and function by affecting protein and neurotransmitter synthesis. nih.gov
Impact of Hyperphenylalaninemia on BBB Transport of LNAAs
| Condition | Plasma Phenylalanine Level | LAT1 Transporter Status | Brain Uptake of Other LNAAs (e.g., Leucine, Tryptophan) | Neurological Consequence |
|---|---|---|---|---|
| Normal Physiology | Normal | Available for transport | Normal | Balanced neurotransmitter and protein synthesis. |
| Hyperphenylalaninemia (PKU) | Extremely Elevated | Saturated by Phenylalanine nih.gov | Significantly Reduced nih.govnih.gov | Impaired synthesis of proteins and neurotransmitters (Dopamine, Serotonin). nih.govnih.gov |
Antimicrobial Properties
Recent scientific inquiry has explored the potential for dipeptides and larger peptides containing Leucine and Phenylalanine to act as antimicrobial agents. The hydrophobic nature of these amino acids is often a key feature in peptides that exhibit antimicrobial activity.
Research into self-assembling dipeptides has shown that structures composed of L-Phe-L-Phe and L-Leu-L-Ser possess antibacterial properties. nih.govbenthamdirect.com These dipeptides can form nanotube structures that are believed to create pores in bacterial membranes, leading to a loss of cellular integrity. nih.gov Similarly, a hydrogel formed from the tripeptide D-Leu-L-Phe-L-Phe displayed mild antibacterial activity against Gram-negative bacteria. nih.gov
Furthermore, synthetic peptides rich in Leucine and Lysine that also incorporate Phenylalanine residues have been shown to have high antimicrobial activity against several bacterial strains without being toxic to human cells. nih.govpensoft.net Studies have also investigated dipeptides containing derivatives of Phenylalanine, which were found to inhibit the growth of various pathogenic and conditionally pathogenic fungal strains. These findings collectively suggest that peptides incorporating Leucine and Phenylalanine, such as the Leu-Phe dipeptide, are promising candidates for the development of new antimicrobial and antifungal therapies.
Direct Antibacterial Activity of Leu-Phe Containing Peptides (e.g., Cyclic Leu-Phe, Lipopeptides)
The presence of leucine and phenylalanine in peptides, such as cyclic peptides and lipopeptides, contributes significantly to their direct antibacterial properties. These peptides often demonstrate broad-spectrum activity against various bacterial strains.
The primary mechanism of action for many antimicrobial peptides (AMPs) containing Leu-Phe is the disruption of bacterial cell membranes. mdpi.com These peptides, often cationic and amphipathic, initially interact with the negatively charged components of the bacterial membrane. ubc.ca This interaction is followed by the insertion of the hydrophobic residues, like leucine and phenylalanine, into the lipid bilayer. researchgate.net
This insertion can lead to several disruptive outcomes:
Pore Formation: The peptides can aggregate and form pores or channels within the membrane, leading to the leakage of essential ions and metabolites, and ultimately cell death. nih.gov Models for this include the "barrel-stave" and "toroidal pore" mechanisms. latrobe.edu.au
Carpet-like Mechanism: Alternatively, the peptides can accumulate on the membrane surface, disrupting the lipid packing in a detergent-like manner, a process often referred to as the "carpet" model. nih.govlatrobe.edu.au
Membrane Thinning and Destabilization: The insertion of the peptide's hydrophobic components can cause local thinning and destabilization of the bilayer, increasing its permeability. researchgate.net
The self-assembly of lipopeptides into micelles above a critical concentration is also a key factor in their membrane-disrupting activity. nih.gov
Several studies have highlighted the selective activity of Leu-Phe containing peptides against Gram-positive bacteria. nih.govresearchgate.net This selectivity is often attributed to the differences in the cell envelope structure between Gram-positive and Gram-negative bacteria.
Gram-positive bacteria have a thick, exposed peptidoglycan layer and teichoic acids, which are anionic, providing a strong initial binding site for cationic antimicrobial peptides. In contrast, Gram-negative bacteria possess an outer membrane containing lipopolysaccharide (LPS), which can act as a barrier, hindering the peptide's access to the inner cytoplasmic membrane. nih.govresearchgate.net For instance, the introduction of a phenylalanine residue into the antimicrobial peptide protonectin resulted in a derivative, phe-Prt, that showed potent activity against Gram-positive bacteria but was inactive against Gram-negative bacteria. nih.gov This was attributed to the LPS layer delaying the peptide's access to the cell membrane. nih.gov
Antifungal and Antiviral Activities of Cyclic Peptides
Cyclic peptides containing Leu-Phe have demonstrated notable antifungal and antiviral properties. nih.govnih.gov Their antifungal mechanism often mirrors their antibacterial action, involving the disruption of the fungal cell membrane. nih.govchapman.edu For example, cyclic lipopeptides can cause changes in cell permeability, leading to cell death. researchgate.net
In terms of antiviral activity, cyclic peptides are being explored as promising therapeutic agents. nih.gov Their mechanisms can be varied and may involve inhibiting viral entry into host cells or interfering with viral replication processes. nih.gov
Structure-Activity Relationships of Hydrophobic Amino Acids (Leu, Phe, Ile) in Antimicrobial Peptides
The antimicrobial activity of peptides is intricately linked to their structure, with the presence and arrangement of hydrophobic amino acids like leucine (Leu), phenylalanine (Phe), and isoleucine (Ile) playing a crucial role. nih.govmdpi.comnih.gov
Key factors influencing activity include:
Hydrophobicity: A certain level of hydrophobicity is essential for the peptide to partition into and disrupt the bacterial membrane. nih.govmdpi.com However, excessive hydrophobicity can lead to aggregation in solution, reducing the effective concentration of the peptide available to interact with bacteria. nih.gov
Amphipathicity: The spatial separation of hydrophobic and hydrophilic (often cationic) residues, creating an amphipathic structure, is critical for membrane interaction. ubc.camdpi.com This allows for the initial electrostatic attraction to the negatively charged bacterial membrane, followed by the hydrophobic interaction with the lipid core. mdpi.com
Secondary Structure: The ability of a peptide to adopt a specific secondary structure, such as an α-helix or β-sheet, upon interacting with the membrane is often important for its activity. ubc.canih.gov
Amino Acid Position and Substitution: The specific position of hydrophobic residues within the peptide sequence can significantly impact its activity. nih.gov For example, substituting naturally occurring hydrophobic residues with others can either enhance or diminish antimicrobial efficacy. nih.gov
Anticancer Research
The potential of Leu-Phe containing peptides as anticancer agents is an active area of investigation. ekb.eg Their ability to selectively target and disrupt cancer cell membranes or interfere with intracellular processes makes them attractive candidates for therapeutic development.
Anti-Proliferative and Apoptotic Effects of Leu-Phe Containing Cyclic Peptides
Cyclic peptides containing Leu-Phe have been shown to exert anti-proliferative and apoptotic (programmed cell death) effects on various cancer cell lines. mdpi.comnih.govresearchgate.net
For instance, a study on patient-derived melanoma cells showed that the cyclic peptide cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-), referred to as CLA, had a cytotoxic effect, reducing cell viability. mdpi.com Cyclolinopeptides (CLPs), which are cyclic peptides, have demonstrated the ability to induce apoptosis in cancer cells. nih.gov
The mechanisms underlying these effects can be multifaceted and may involve:
Membrane Disruption: Similar to their antimicrobial action, these peptides can disrupt the membranes of cancer cells.
Induction of Apoptosis: They can trigger the apoptotic cascade within cancer cells, leading to their death. nih.govnih.gov
Cell Cycle Arrest: Some peptides can halt the cell cycle, preventing cancer cells from proliferating. nih.gov
Induction of Cell Cycle Arrest
While research specifically on the unmodified "Leu-Phe" dipeptide is limited, studies on chemically modified leucine and phenylalanine dipeptides have demonstrated significant effects on cancer cell viability and processes related to cell cycle regulation. A study focused on 32 novel dipeptides, modified at both the N-terminus with salicylic acid and the C-terminus with various amines, revealed potent antiproliferative activity against several cancer cell lines.
The most effective of these compounds was shown to inhibit proliferation in the HCT-116 colon cancer cell line in a dose-dependent manner. nih.gov This inhibition was accompanied by the induction of apoptosis, a form of programmed cell death. nih.gov Key markers of apoptosis, such as activated caspases and the cleavage of poly-(ADP-ribose)polymerase (PARP), were observed to increase following treatment with the modified dipeptide. nih.gov Apoptosis is intrinsically linked to the cell cycle, often being initiated when a cell fails to pass critical checkpoints. The antiproliferative and pro-apoptotic activities of these modified Leu-Phe dipeptides suggest an underlying mechanism involving the induction of cell cycle arrest. nih.gov
| Compound Type | Cell Line | Observed Effects | Key Apoptotic Markers Increased |
|---|---|---|---|
| Modified Leucine-Phenylalanine Dipeptides | HCT-116 (Colon Cancer) | Dose-dependent reduction in proliferation; Induction of apoptosis | Activated Caspases, Cleaved PARP |
Application in Targeted Drug Delivery Systems (e.g., Cleavable Gly-Phe-Leu-Gly Linkers)
Peptide sequences containing Leu-Phe are integral to the design of advanced drug delivery systems, particularly in the form of cleavable linkers for antibody-drug conjugates (ADCs) and other targeted therapies. The tetrapeptide sequence Gly-Phe-Leu-Gly (GFLG) is one of the most widely utilized linkers responsive to the tumor microenvironment. mdpi.com
This linker is designed to be stable in the bloodstream but is susceptible to cleavage by specific enzymes that are overexpressed in cancer cells, such as the lysosomal protease cathepsin B. igem.orgnih.gov Cathepsin B is a cysteine protease found in high concentrations within the lysosomes of various cancer cells, making it a prime target for controlled drug release. igem.org
The mechanism of action involves the ADC binding to a cancer cell-surface antigen and being internalized into the cell, eventually reaching the lysosome. researchgate.net Inside the lysosome, cathepsin B recognizes and cleaves the GFLG linker, primarily at the amide bond between phenylalanine and leucine or after the C-terminal glycine. mdpi.comigem.org This cleavage releases the potent cytotoxic drug from the antibody, allowing it to exert its therapeutic effect directly inside the target cancer cell. nih.govnih.gov This targeted release mechanism enhances the therapeutic index of the drug by maximizing its concentration at the tumor site while minimizing systemic exposure and associated side effects. mdpi.com The GFLG linker has been successfully incorporated into various drug delivery platforms to release chemotherapeutic agents like doxorubicin and SN-38. nih.govdoi.org
| Linker Sequence | Cleavage Enzyme | Enzyme Location | Mechanism of Drug Release | Example Application |
|---|---|---|---|---|
| Gly-Phe-Leu-Gly (GFLG) | Cathepsin B | Lysosomes of cancer cells | Enzymatic cleavage of the peptide bond between Phe and Leu | Delivery of Doxorubicin, SN-38 |
Other Physiological Activities
Modulation of Osteoblastic and Adipogenic Commitment
The soy-derived tripeptide Phe-Leu-Val (FLV) has been shown to influence adipocyte function. Research indicates that FLV can reduce inflammatory responses and insulin resistance in mature adipocytes. nih.govresearchgate.net Specifically, it inhibits the release of inflammatory cytokines like TNFα, MCP-1, and IL-6 from adipocytes stimulated by TNFα. nih.gov This anti-inflammatory effect is mediated by the inactivation of key signaling molecules such as JNK and IKK. nih.gov Furthermore, the study identified that the peptide transporter PepT2 is expressed in adipocytes and is responsible for transporting FLV into the cells. nih.gov These findings suggest that peptides containing the Phe-Leu sequence can modulate adipocyte physiology, particularly in the context of obesity-induced inflammation and insulin resistance. nih.govresearchgate.net
Regulation of Gastrointestinal Motility and Neurotransmitter Release
Peptides containing leucine and phenylalanine play a role in regulating functions of the gastrointestinal (GI) tract and the nervous system.
Gastrointestinal Motility: Dietary leucine and phenylalanine have been studied for their effects on the development and function of the GI tract. In calves, dietary supplementation with leucine was found to improve the development of the gastrointestinal tract and enhance the activity of the digestive enzyme trypsin. nih.govnih.gov Phenylalanine, on the other hand, appeared to counteract some of the effects of leucine. nih.gov In healthy men, intraduodenal infusions of L-phenylalanine were shown to suppress antral pressure, stimulate phasic pyloric pressure, and increase the release of the gut hormone cholecystokinin (CCK). jnmjournal.org These modulations of antropyloroduodenal motility may contribute to the satiating effects of dietary proteins, partly by slowing gastric emptying. jnmjournal.org
Neurotransmitter Release: A notable example of a Leu-Phe containing peptide that modulates neurotransmitter release is the pentapeptide-18, known as Leuphasyl®. ci.guidemdpi.com This peptide, with the sequence Tyr-Ala-Gly-Phe-Leu, is an enkephalin-like peptide that reduces the release of the neurotransmitter acetylcholine (ACh). nih.govnih.gov It acts by coupling to enkephalin receptors on the outside of nerve cells. ci.guide This interaction initiates a cascade within the neuron that leads to the closure of calcium (Ca2+) channels, which is a critical step for vesicle fusion and subsequent neurotransmitter release. ci.guide By inhibiting the influx of calcium, Leuphasyl® decreases the excitability of the nerve cell and modulates the release of acetylcholine at the synapse. ci.guidemdpi.com This mechanism results in the relaxation of muscle contraction, which has been leveraged in cosmetic applications to reduce expression wrinkles. nih.govcorepeptides.com
| Peptide/Amino Acid | System Affected | Mechanism/Effect | Physiological Outcome |
|---|---|---|---|
| L-Leucine & L-Phenylalanine | Gastrointestinal Tract | Modulates GI development and digestive enzyme activity (e.g., trypsin). L-Phe stimulates CCK release. | Alters antropyloroduodenal motility, potentially slowing gastric emptying. |
| Pentapeptide-18 (Leuphasyl®) | Nervous System (Neuromuscular Synapse) | Mimics enkephalins; inhibits Ca2+ channels in neurons. | Decreases acetylcholine release, leading to muscle relaxation. |
| Phe-Leu-Val (FLV) | Adipose Tissue | Reduces release of inflammatory cytokines from adipocytes. | Decreases inflammation and insulin resistance in adipocytes. |
Potential Anti-Alopecia Effects (e.g., Gly-Leu-Phe)
Research has indicated the potential of certain peptides containing the Leu-Phe structure, notably Gly-Leu-Phe (GLF), in mitigating hair loss, particularly chemotherapy-induced alopecia.
Studies have demonstrated that Gly-Leu-Phe, an immunostimulating tripeptide derived from alpha-lactalbumin, can prevent alopecia induced by the anticancer agent etoposide. nih.govoup.comtandfonline.com In a neonatal rat model, administration of GLF was shown to inhibit the hair loss associated with etoposide treatment. nih.govoup.comtandfonline.com
The protective effects of GLF were observed through microscopic analysis of skin sections. nih.govoup.comtandfonline.com This analysis revealed that GLF treatment inhibited several etoposide-induced changes, including the loss of hair, thickening of the epidermis, and thinning of the adipocyte layer. nih.govoup.comtandfonline.com The hair follicles in rats treated with both etoposide and GLF appeared normal, similar to the control group that did not receive the chemotherapy agent. tandfonline.com
The proposed mechanism for this anti-alopecia effect involves the release of histamine. nih.govoup.comtandfonline.com The protective action of Gly-Leu-Phe against etoposide-induced hair loss was reportedly inhibited by pyrilamine, a histamine H1 receptor antagonist. nih.govoup.comtandfonline.com This suggests that the anti-alopecia effect is mediated by the release of histamine. nih.govoup.comtandfonline.com
Detailed findings from a key study are summarized in the table below:
| Study Parameter | Details |
| Compound | Gly-Leu-Phe (GLF) |
| Model | Neonatal rat model of etoposide-induced alopecia |
| Effect | Prevented alopecia |
| Histological Findings | Inhibited etoposide-induced: - Loss of hair - Thickening of the epidermis - Thinning of the adipocyte layer |
| Proposed Mechanism | Mediated by histamine release, as the effect was inhibited by a histamine H1 receptor antagonist (pyrilamine) |
Biosynthesis and Catabolism of Constituent Amino Acids
Phenylalanine Biosynthetic Pathways
Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for proteins and a precursor to a wide array of secondary metabolites vital for plant growth and development. bioone.orgfrontiersin.org Its synthesis originates from the shikimate pathway, which provides the common precursor, chorismate, for all aromatic amino acids. frontiersin.orgnih.govnih.gov From chorismate, two primary routes lead to the formation of phenylalanine in microorganisms and plants. frontiersin.orgoup.com
In microorganisms such as bacteria and fungi, the shikimate pathway is the central metabolic route for the de novo synthesis of aromatic amino acids. nih.govoup.com This pathway converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), into chorismate through a series of seven enzymatic steps. nih.govresearchgate.net Chorismate then serves as a critical branch point. For phenylalanine biosynthesis, chorismate is first converted to prephenate by chorismate mutase. nih.gov In many microbes, prephenate is then converted to phenylpyruvate by prephenate dehydratase (PDT). researchgate.netresearchgate.netresearchgate.net The final step is the transamination of phenylpyruvate to yield L-phenylalanine. frontiersin.orgresearchgate.net This entire pathway is tightly regulated to control the flux of carbon into aromatic amino acid synthesis. nih.gov
While plants also utilize the shikimate pathway to produce chorismate, the subsequent steps to synthesize phenylalanine can occur via two distinct pathways: the arogenate pathway and the phenylpyruvate pathway. oup.comnih.gov
The arogenate pathway is considered the predominant route for phenylalanine biosynthesis in most plants. bioone.orgfrontiersin.orgnih.govnih.gov In this pathway, prephenate undergoes transamination by prephenate aminotransferase (PAT) to form arogenate. frontiersin.orgoup.com Arogenate is then converted to L-phenylalanine through a dehydration and decarboxylation reaction catalyzed by arogenate dehydratase (ADT). oup.comresearchgate.netnih.gov
The phenylpyruvate pathway , which is the primary route in many microorganisms, also operates in plants, although its contribution can vary. oup.compurdue.edugenscript.comrepec.org This pathway involves the conversion of prephenate to phenylpyruvate by prephenate dehydratase (PDT), followed by a transamination reaction to produce phenylalanine. oup.comresearchgate.netnih.gov Recent research has confirmed the existence of a functional phenylpyruvate pathway in the cytosol of plant cells, highlighting its role in phenylalanine biosynthesis. nih.govnih.gov
| Pathway | Key Enzyme | Reaction Catalyzed | Organism(s) |
|---|---|---|---|
| Shikimate Pathway (Microorganisms) | Prephenate Dehydratase (PDT) | Prephenate to Phenylpyruvate | Microorganisms |
| Arogenate Pathway (Plants) | Arogenate Dehydratase (ADT) | Arogenate to L-Phenylalanine | Plants |
| Phenylpyruvate Pathway (Plants) | Prephenate Dehydratase (PDT) | Prephenate to Phenylpyruvate | Plants |
The biosynthesis of phenylalanine is meticulously regulated to maintain cellular homeostasis. biorxiv.org A primary mechanism of control is feedback inhibition, where the final product, phenylalanine, allosterically inhibits key enzymes in the pathway. researchgate.netnih.gov
In both microorganisms and plants, arogenate dehydratase (ADT) is a critical regulatory point. researchgate.netbiorxiv.org The activity of ADT is typically inhibited by high concentrations of L-phenylalanine. nih.govnih.gov This inhibition is mediated by the binding of phenylalanine to a regulatory site on the enzyme, known as the ACT domain, which induces a conformational change that reduces the enzyme's catalytic activity. biorxiv.org
Interestingly, plants have evolved different isoforms of ADT with varying sensitivities to feedback inhibition. researchgate.netnih.govbiorxiv.org Type-I ADTs are strongly inhibited by phenylalanine, similar to their microbial counterparts. researchgate.netnih.govnih.gov In contrast, type-II ADTs exhibit a relaxed regulation and remain active even at high phenylalanine levels. researchgate.netnih.govbiorxiv.orgnih.gov The emergence of these deregulated type-II isoforms is thought to have been a key evolutionary step that allowed for the massive production of phenylalanine-derived compounds, such as lignin, in vascular plants. nih.govnih.gov This deregulation is attributed to specific changes in the allosteric binding site for phenylalanine. researchgate.netnih.govbiorxiv.orgnih.gov
| ADT Isoform | Feedback Inhibition by Phenylalanine | Significance |
|---|---|---|
| Type-I ADT | Strong | Maintains phenylalanine homeostasis under normal conditions. researchgate.netnih.gov |
| Type-II ADT | Weak/Relaxed | Enables high-level production of phenylalanine for secondary metabolism (e.g., lignin). researchgate.netnih.govbiorxiv.org |
Phenylalanine Catabolic Pathways
Phenylalanine is not only a building block for proteins but also a substrate for various catabolic pathways that produce a range of biologically important molecules.
In certain microorganisms, particularly the yeast Saccharomyces cerevisiae, phenylalanine can be catabolized via the Ehrlich pathway to produce aroma compounds. nih.govfrontiersin.orgnih.gov This pathway is a significant route for the production of 2-phenylethanol (B73330), a compound with a characteristic rose-like scent that is widely used in the food and fragrance industries. nih.govfrontiersin.orgresearchgate.net
The Ehrlich pathway involves a three-step conversion of L-phenylalanine. frontiersin.orgnih.gov First, phenylalanine undergoes transamination to form phenylpyruvate. frontiersin.orgresearchgate.net Next, phenylpyruvate is decarboxylated to phenylacetaldehyde (B1677652). frontiersin.orgresearchgate.net Finally, phenylacetaldehyde is reduced to 2-phenylethanol by alcohol dehydrogenases. frontiersin.orgresearchgate.netacs.org The efficiency of this pathway is influenced by the availability of L-phenylalanine and the expression of key enzymes involved in the conversion. nih.govnih.gov
In animals, the primary catabolic fate of phenylalanine is its conversion to another amino acid, L-tyrosine. wikipedia.orgdavuniversity.org This reaction is catalyzed by the enzyme phenylalanine hydroxylase and is an irreversible process. davuniversity.org Tyrosine is a non-essential amino acid, as it can be synthesized from phenylalanine. davuniversity.org
The conversion of phenylalanine to tyrosine is a critical step for the synthesis of several vital biomolecules, including the catecholamine neurotransmitters: dopamine (B1211576), norepinephrine, and epinephrine. wikipedia.orgdavuniversity.orgnih.gov Tyrosine is hydroxylated to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in catecholamine biosynthesis. nih.govresearchgate.net L-DOPA is then converted to dopamine. wikipedia.orgnih.gov Therefore, the catabolism of phenylalanine is directly linked to the production of key signaling molecules in the nervous system. wikipedia.org
Leucine (B10760876) Biosynthesis and its Interplay with Phenylalanine Metabolism
Leucine is an essential amino acid for humans, meaning it must be obtained through diet as the body cannot synthesize it. wikipedia.org However, its biosynthesis is a critical pathway in plants and microorganisms. wikipedia.org This process begins with pyruvic acid and involves a series of enzymatic reactions. wikipedia.org
The biosynthesis of leucine is intricately linked to the metabolism of other branched-chain amino acids, such as valine and isoleucine. agriculturejournals.cz The pathway for leucine synthesis diverges from the valine biosynthesis pathway, utilizing α-ketoisovalerate as a key precursor. nih.gov
Leucine Biosynthesis Pathway in Plants and Microorganisms The synthesis of leucine from pyruvic acid involves several key enzymes:
Acetolactate synthase wikipedia.org
Acetohydroxy acid isomeroreductase wikipedia.org
Dihydroxyacid dehydratase wikipedia.org
α-Isopropylmalate synthase wikipedia.org
α-Isopropylmalate isomerase wikipedia.org
Leucine aminotransferase wikipedia.org
A more detailed, step-by-step conversion process starts from the valine precursor, 2-keto-isovalerate nih.gov:
| Step | Starting Material | Enzyme | Product |
| 1 | 2-keto-isovalerate + acetyl-CoA | 2-isopropylmalate synthase | 2-isopropylmalic acid + Coenzyme A |
| 2 | 2-isopropylmalic acid | Isopropylmalate isomerase | Isopropylmaleate |
| 3 | Isopropylmaleate + H₂O | Isopropylmalate isomerase | 3-isopropylmalate |
| 4 | 3-isopropylmalate + NAD⁺ | D-malate / 3-isopropylmalate dehydrogenase | 2-isopropyl-3-oxosuccinate |
| 5 | 2-isopropyl-3-oxosuccinate | (Spontaneous decarboxylation) | ketoleucine + CO₂ |
| 6 | ketoleucine + L-glutamic acid | Branched-chain amino-acid aminotransferase or Tyrosine aminotransferase | L-leucine + Oxoglutaric acid |
Phenylalanine, on the other hand, is an aromatic amino acid. Its metabolism in humans primarily involves its conversion to tyrosine by the enzyme phenylalanine hydroxylase. nih.govmedscape.com
The primary interplay between leucine and phenylalanine metabolism in mammals does not occur through shared biosynthetic or catabolic pathways but rather at the level of transport. Both leucine and phenylalanine are classified as large neutral amino acids (LNAAs). aap.org As such, they share the same transport system, the L-type amino acid transporter 1 (LAT1), for entry across the blood-brain barrier. nih.govresearchgate.net This shared transport mechanism leads to competition between leucine, phenylalanine, and other LNAAs for uptake into the brain. aap.orgnih.gov Phenylalanine has a low Michaelis Constant (Km), indicating it is preferentially transported by the LNAA carrier protein. aap.org
Physiological Implications of Amino Acid Balance and Imbalance (e.g., in Phenylketonuria)
The balance of amino acids is crucial for normal physiological function, particularly in the brain. Imbalances, such as those seen in the genetic disorder Phenylketonuria (PKU), can have severe neurological consequences. medscape.com
PKU is caused by a deficiency in the enzyme phenylalanine hydroxylase (PAH), which leads to an inability to metabolize phenylalanine effectively. nih.govmedscape.com This results in a toxic buildup of phenylalanine in the blood and brain. medscape.com The elevated levels of phenylalanine significantly impact the balance of other amino acids, most notably the LNAAs, including leucine.
The high concentration of phenylalanine in the blood of individuals with PKU saturates the LAT1 transporter at the blood-brain barrier. biorxiv.org This creates a competitive inhibition, severely limiting the transport of other LNAAs, such as leucine, tyrosine, and tryptophan, into the brain. aap.orgresearchgate.net Consequently, even with normal plasma levels, the brain can suffer from a deficiency of these essential amino acids. aap.org
This imbalance has several critical physiological implications:
Impaired Protein Synthesis: Leucine is a key regulator of protein synthesis. A reduced supply of leucine and other essential amino acids to the brain can impair the synthesis of proteins necessary for normal brain development and function. aap.org
Reduced Neurotransmitter Production: The transport of tyrosine and tryptophan, precursors for the neurotransmitters dopamine and serotonin (B10506), respectively, is also inhibited by the excess phenylalanine. medscape.combiorxiv.org This can lead to a deficiency in these crucial neurotransmitters, contributing to the cognitive and neurological symptoms of PKU. nih.gov
Neurological Damage: Untreated PKU can lead to profound intellectual disability, seizures, and other neurological problems. medscape.commayoclinic.org These are thought to be a direct result of the toxic effects of high phenylalanine levels and the secondary deficiencies of other essential amino acids like leucine in the brain. researchgate.net
Research has shown that supplementation with LNAAs, including leucine, can be a therapeutic strategy for PKU. By increasing the plasma concentration of other LNAAs, the competitive inhibition at the blood-brain barrier can be partially overcome, reducing the influx of phenylalanine into the brain and increasing the uptake of other essential amino acids. nih.govresearchgate.net This approach has been shown to improve executive functions in some patients. researchgate.net
Synthetic Strategies and Chemical Biology Approaches
Peptide Synthesis Methodologies
The formation of the amide bond between leucine (B10760876) and phenylalanine can be achieved through several well-established techniques in peptide chemistry. These methods range from classic solution-phase chemistry to more modern solid-phase and enzymatic approaches.
Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, is a cornerstone of modern peptide synthesis and is widely used for preparing peptides containing the Leu-Phe sequence. wikipedia.orgpeptide.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. wikipedia.orgaskfilo.com The key advantage of SPPS is the ability to drive reactions to completion by using excess reagents, which can then be easily removed by simple washing and filtration steps, eliminating the need for complex purification of intermediates. peptide.comaskfilo.com
The general SPPS cycle for a Leu-Phe containing peptide, such as Leu-Ala-Phe, typically starts by attaching the C-terminal amino acid (in this case, Phenylalanine) to the resin. askfilo.com The N-terminus of the resin-bound amino acid is protected by a temporary group, commonly the Fluorenylmethyloxycarbonyl (Fmoc) group. askfilo.com This protecting group is removed (deprotection) using a base like piperidine. The next amino acid (e.g., Alanine), with its N-terminus protected and its carboxyl group activated by a coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC), is then added to couple with the free amino group of the resin-bound Phenylalanine. askfilo.com This cycle of deprotection and coupling is repeated with Leucine to complete the desired sequence. askfilo.com Finally, the completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically with a strong acid such as trifluoroacetic acid (TFA). askfilo.comresearchgate.net
SPPS is versatile and can be used to synthesize not only linear peptides but also cyclic peptides. researchgate.net On-resin cyclization is a common strategy where the linear peptide is assembled on the support, followed by deprotection of the N- and C-termini (or side chains) and subsequent intramolecular amide bond formation (cyclization) before cleavage from the resin. wikipedia.orgspringernature.com This technique has been employed to prepare analogs of biologically active peptides, such as the delta-receptor selective enkephalin analogue, [Tyr-D-Ala-Gly-Phe-D-Leu] (DADL), which contains the Phe-Leu motif. nih.gov
Table 1: Key Steps in Solid-Phase Peptide Synthesis (SPPS) of Leu-Ala-Phe
| Step | Description | Reagents Commonly Used |
|---|---|---|
| 1. Resin Loading | The C-terminal amino acid (Fmoc-Phenylalanine) is covalently attached to the solid support (resin). | Fmoc-Phe-OH, Resin (e.g., Wang resin) |
| 2. N-α-Deprotection | The temporary Fmoc protecting group is removed from the resin-bound Phenylalanine to expose the free amino group. | Piperidine in DMF |
| 3. Amino Acid Coupling | The next protected amino acid (Fmoc-Alanine) is activated and coupled to the free amino group on the resin. | Fmoc-Ala-OH, DCC, HOBt |
| 4. Repeat Cycle | Steps 2 and 3 are repeated for each subsequent amino acid (e.g., Fmoc-Leucine). | Fmoc-Leu-OH, DCC, HOBt, Piperidine in DMF |
| 5. Cleavage | The final peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) |
Solution-phase peptide synthesis, also known as classical synthesis, is the traditional method for creating peptide bonds. wikipedia.org Unlike SPPS, all reactions occur in a homogenous solution, and intermediates are isolated and purified after each step. wikipedia.org This method remains valuable for large-scale industrial production of peptides. wikipedia.org
In this approach, the amino and carboxyl groups of the amino acids that are not involved in the peptide bond formation must be protected to prevent side reactions. The synthesis of Leu-Phe would involve protecting the N-terminus of Leucine and the C-terminus of Phenylalanine. The carboxyl group of the N-protected Leucine is then activated, typically using a coupling agent, and reacted with the deprotected amino group of the C-protected Phenylalanine. After the coupling reaction, one of the protecting groups is selectively removed to allow for further chain elongation.
This method has been successfully applied to the synthesis of complex peptides containing the Leu-Phe sequence. For example, the synthesis of Leu-Enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) has been achieved using solution-phase protocols with N-Boc protected monomers. nih.gov Similarly, fragment condensation in solution is another powerful strategy, where smaller, protected peptide fragments are synthesized and then coupled together. This approach was used to assemble hemopressin peptides, which are nonapeptides containing a Phe-Leu sequence. nih.gov
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. mdpi.com This approach utilizes proteases as catalysts to form peptide bonds under mild, aqueous conditions, which minimizes the need for protecting groups and reduces the risk of racemization. mdpi.com
The synthesis of Leu-Phe containing peptides has been effectively demonstrated using various enzymes. For instance, the precursor of Leu-enkephalin (Z-L-TyrGlyGly-L-Phe-L-LeuOEt) was synthesized using a combination of proteinases, including papain and alpha-chymotrypsin. nih.gov In a specific step of this synthesis, Z-L-Phe-L-LeuOEt was formed from Z-L-Phe and L-LeuOEt using thermolysin, with yields reaching up to 100% in a biphasic system. nih.gov
Alpha-chymotrypsin, in particular, has been used in preparative-scale enzymatic synthesis of Leu-enkephalin derivatives in low-water content systems. nih.gov In these systems, the enzyme, often adsorbed onto a solid support like Celite, catalyzes fragment condensation reactions in organic solvents. nih.gov For example, the carboxy-terminal amide derivative of Leu-enkephalin was prepared via a 4 + 1 fragment condensation catalyzed by alpha-chymotrypsin. nih.gov Other enzymes like bromelain (B1164189) have also been shown to be effective for specific couplings in the synthesis of these pentapeptide derivatives. nih.gov
Design and Synthesis of Leu-Phe Containing Analogs
Modifying the basic Leu-Phe structure through terminal modifications or cyclization is a key strategy in medicinal chemistry to enhance biological activity, stability, and receptor selectivity.
A critical example of a terminal modification involving a Leu-Phe sequence is the N-formylation of the tripeptide Met-Leu-Phe to produce N-formylmethionyl-leucyl-phenylalanine (fMLF or fMLP). wikipedia.orginnopep.com This simple modification dramatically increases the peptide's biological potency. researchgate.net fMLF is a powerful chemoattractant for neutrophils and acts as a reference agonist for the G protein-coupled N-formylpeptide receptor (FPR). nih.govnih.govmedchemexpress.com These receptors play a vital role in the innate immune response by recognizing N-formylated peptides released by bacteria, thereby directing leukocytes to sites of infection. wikipedia.orgabcam.com
The synthesis of fMLF and its analogs often involves standard peptide synthesis techniques followed by a specific N-formylation step. nih.gov The formyl group can be added to the N-terminus of the completed peptide chain. A published protocol for this involves mixing isobutyl chloroformate and formic acid to create a mixed anhydride, which then reacts with the N-terminal amino group of the peptide. nih.gov
The significant biological role of fMLF has spurred considerable interest in the development of analogs and peptidomimetics to identify potential therapeutic agents targeting FPRs. nih.govnih.gov Research has focused on creating fMLF-mimicking compounds, such as AApeptides (N-acylated-N-aminoethyl amino acids), to replicate the structure and function of the natural ligand. nih.gov These synthetic analogs are evaluated for their ability to trigger key cellular responses like calcium mobilization, chemotaxis, and superoxide (B77818) production in immune cells. nih.govnih.gov
Table 2: Biological Activities of fMLF and its Analogs
| Compound | Target Receptor | Primary Biological Function |
|---|---|---|
| fMLF (N-formyl-Met-Leu-Phe) | Formyl Peptide Receptor (FPR) | Neutrophil Chemoattractant, Macrophage Activator wikipedia.org |
| fMLF-mimicking AApeptides | Formyl Peptide Receptor (FPR) | Induction of calcium mobilization, Chemotaxis, Superoxide production nih.gov |
Cyclization is a powerful strategy for constraining the conformation of a peptide, which can lead to increased metabolic stability, bioavailability, and receptor binding affinity. nih.gov The synthesis of cyclic peptides containing Leu-Phe involves assembling a linear precursor, followed by an intramolecular cyclization reaction. nih.gov
The most common form of cyclization is head-to-tail macrolactamization, where the N-terminal amino group forms an amide bond with the C-terminal carboxyl group. nih.gov This is often performed while the peptide is still attached to the solid support in SPPS to favor intramolecular cyclization over intermolecular polymerization. wikipedia.orgspringernature.com Various coupling reagents, such as HBTU/HOBt/DIEA or PyBop/DIEA, can be used to facilitate on-resin cyclization. wikipedia.org
In the synthesis of complex cyclic peptides, the choice of the cyclization site can be critical. For a cyclic peptide containing Leu and Phe residues, macrolactamization could be envisioned between the Leu/Phe residues or at other points in the peptide backbone. nih.gov The efficiency of the cyclization can be influenced by factors such as the presence of turn-inducing amino acids (e.g., glycine, proline) in the linear precursor, which help to pre-organize the peptide into a conformation favorable for ring closure. nih.gov The synthesis of a cyclic analogue of For-Met-Leu-Phe-OMe has been reported, demonstrating the application of these strategies to create conformationally constrained, biologically active molecules. nih.gov
Incorporation of Non-Natural Amino Acids (e.g., Thiol/Selenol Derived Leucine and Phenylalanine)
The incorporation of non-natural amino acids, such as thiol and selenol derivatives of leucine and phenylalanine, into peptides and proteins is a powerful strategy in chemical biology. These modifications allow for the synthesis of proteins with novel properties and provide tools for studying protein structure and function. The synthesis of these unnatural amino acids is a key step in their application.
β-thiolleucine has been synthesized from β-hydroxyleucine. One approach involves introducing a nosyl group to the α-amine of hydroxyl leucine, which facilitates the formation of an aziridine (B145994) ring through an intramolecular Mitsunobu reaction. Subsequent ring-opening with a thiol donor yields the desired β-thiolleucine. nih.gov Another route begins with the same β-hydroxyleucine starting material and proceeds through a mesylation-nucleophilic displacement manifold to introduce the thiol group. nih.gov
For the synthesis of β-thiolphenylalanine, a common starting material is (2S,3S)-hydroxyl phenylalanine. Similar to the synthesis of β-thiolleucine, a sulfenylation route involving mesylation followed by nucleophilic displacement can be employed to produce the anti-β-thiol phenylalanine derivative. nih.gov These synthetic strategies provide access to specific stereoisomers of the thiolated amino acids, which is crucial for their application in peptide ligation. For instance, peptides with an N-terminal anti-β-thiolated leucine react efficiently with peptide thioesters ending in phenylalanine, whereas the corresponding syn-isomer leads to slow ligation reactions. nih.gov
The selenol derivatives of these amino acids are also of significant interest due to their utility in ultrafast ligation reactions with peptidyl selenoesters. The development of efficient deselenization chemistry further enhances their application in the chemical synthesis of complex, post-translationally modified proteins. researchgate.net
Table 1: Synthetic Approaches for Thiol/Selenol Derived Leucine and Phenylalanine
| Amino Acid Derivative | Starting Material | Key Synthetic Steps | Reference |
|---|---|---|---|
| β-thiol Leucine | β-hydroxyleucine | 1. Nosylation of α-amine2. Intramolecular Mitsunobu reaction (aziridine formation)3. Ring-opening with thiol donor | nih.gov |
| β-thiol Leucine | β-hydroxyleucine | Mesylation and nucleophilic displacement | nih.gov |
| anti-β-thiol Phenylalanine | (2S,3S)-hydroxyl Phenylalanine | Sulfenylation via mesylation and nucleophilic displacement | nih.gov |
| Selenol Amino Acids | Corresponding amino acid | Ultrafast ligation with peptidyl selenoesters and deselenization | researchgate.net |
Synthesis of Peptidyl-tRNA Mimics for Ribosomal Studies
The study of ribosomal translation often requires stable analogues of peptidyl-tRNAs, as the natural molecules are prone to hydrolysis. researchgate.net The synthesis of such mimics is crucial for structural and functional studies of the ribosome. researchgate.net These stable peptidyl-tRNA analogues are key compounds for investigating the mechanisms of protein synthesis within the ribosome. nih.gov
Various modular approaches have been developed for the synthesis of these mimics. These methods include the combination of RNA and peptide solid-phase synthesis on 3'-aminoacylamino-adenosine resins, native chemical ligations, and Staudinger ligations. nih.gov Another strategy involves the selective cleavage of natural tRNAs with DNAzymes, followed by reassembly with synthetic peptidyl-RNA fragments through enzymatic ligation. nih.gov
A common limitation in the solid-phase synthesis of peptidyl-tRNA mimics is the need for different solid supports for each C-terminal amino acid. researchgate.net To overcome this, a universal solid support based on a photolabile ether linkage has been developed. This support connects the ribose 2'-O to the resin, preventing the O-to-N migration that can occur with 2'-O-acyl linked supports. The fully assembled conjugate can be cleaved from the support by UV irradiation. researchgate.net
These synthetic mimics, including those containing Leu-Phe sequences, are invaluable for exploring the peptidyl transferase center (PTC) and the nascent peptide exit tunnel (NPET) of the ribosome. nih.govacs.org They allow for the trapping of ribosomal complexes in specific functional states, facilitating high-resolution structural studies by X-ray crystallography and cryo-electron microscopy. nih.gov
Table 2: Strategies for the Synthesis of Peptidyl-tRNA Mimics
| Synthesis Strategy | Description | Advantages | Reference |
|---|---|---|---|
| Modular Solid-Phase Synthesis | Combination of RNA and peptide synthesis on specialized resins. | Allows for the creation of a wide variety of mimics. | nih.gov |
| Chemo-enzymatic Approach | Selective cleavage of native tRNAs and enzymatic ligation with synthetic peptidyl-RNA fragments. | Combines the advantages of chemical synthesis and enzymatic specificity. | nih.gov |
| Universal Photolabile Support | Solid support with a photocleavable linker, allowing for the synthesis of mimics with any C-terminal amino acid. | Increases the efficiency and flexibility of peptidyl-tRNA mimic synthesis. | researchgate.net |
Synthesis of Morpholine-2,5-Diones from Leucine and Phenylalanine
Morpholine-2,5-diones (MDs) are cyclic compounds derived from amino acids that serve as important monomers for the synthesis of biodegradable polymers known as polydepsipeptides. acs.orgnih.gov These materials have potential applications in the medical field. The synthesis of MDs from natural hydrophobic amino acids like leucine and phenylalanine has been a subject of extensive research. researchgate.net
A common synthetic route involves a two-step process. researchgate.net First, the amino acid (e.g., leucine) is reacted with chloroacetyl chloride to form an N-(chloroacetyl) amino acid intermediate. acs.org This reaction is often carried out under Schotten-Baumann conditions, using a base like sodium hydroxide (B78521) in a biphasic system. acs.org The subsequent step is an intramolecular cyclization of the N-(chloroacetyl) amino acid to yield the morpholine-2,5-dione. This cyclization is typically performed in a solvent such as dimethylformamide (DMF) in the presence of a base like sodium bicarbonate. acs.org
Optimization of the reaction conditions is crucial for achieving high yields. For the synthesis of the leucine-derived morpholine-2,5-dione, various parameters such as reaction temperature and the rate of addition of the intermediate to the base solution have been studied to maximize the yield of the cyclization reaction. acs.org Similar procedures can be applied to phenylalanine and other hydrophobic amino acids. researchgate.net
Table 3: Optimized Conditions for Morpholine-2,5-dione Synthesis from Leucine
| Step | Reactants | Solvent | Base | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| N-acylation | Leucine, Chloroacetyl chloride | Diethyl ether / Water | NaOH | 0 °C | 73% | acs.org |
| Cyclization | 2-(2-chloroacetamido)-4-methylpentanoic acid | DMF | NaHCO₃ | 60 °C | - | acs.org |
Yield for the cyclization step was not explicitly provided in the cited source.
Chemical Conjugation Strategies for Functionalization
Development of Cell-Penetrating Peptide Conjugates
Cell-penetrating peptides (CPPs) are short peptides capable of crossing cellular membranes and delivering a variety of cargo molecules, including small chemical compounds and large biomolecules, into cells. wikipedia.org This ability makes them valuable tools for drug delivery. acs.org The cargo can be attached to the CPP through either covalent or non-covalent interactions. wikipedia.org
CPPs can be broadly classified as polycationic or amphipathic. wikipedia.org Polycationic CPPs have a high content of positively charged amino acids like arginine or lysine, while amphipathic CPPs feature an alternating pattern of polar and non-polar residues. wikipedia.org The choice of CPP can influence the internalization pathway, which often involves endocytosis. ox.ac.uk
The conjugation of therapeutic or diagnostic agents to CPPs can enhance their cellular uptake and therapeutic efficacy. For instance, CPPs have been conjugated to contrast agents for improved cancer diagnosis. nih.gov To increase tumor specificity, activatable CPPs have been designed. These peptides often include a sequence that is a substrate for enzymes overexpressed in the tumor microenvironment, such as matrix metalloproteases. nih.gov
Design and Application of Enzyme-Cleavable Linkers (e.g., Gly-Phe-Leu-Gly)
In the design of drug conjugates, particularly for targeted cancer therapy, the linker that connects the targeting moiety to the cytotoxic payload plays a critical role. Enzyme-cleavable linkers are designed to be stable in systemic circulation but are cleaved by enzymes that are overexpressed at the target site, such as within the lysosomes of tumor cells. acs.org
The tetrapeptide sequence Gly-Phe-Leu-Gly (GFLG) is a well-known linker that is cleavable by the lysosomal protease Cathepsin B, which is often overexpressed in cancer cells. nih.gov This linker has been used in the development of various drug conjugates. acs.org For example, the GFLG sequence was used as a spacer to connect the anti-cancer drug methotrexate (B535133) to a cell-penetrating peptide, aiming to improve its delivery into drug-resistant breast cancer cells. nih.gov
The stability of these linkers in plasma is a crucial factor for their effectiveness, as premature drug release can lead to off-target toxicity. acs.orgacs.org The GFLG linker has demonstrated suitable stability in mouse, rat, and human plasma. researchgate.net The enzymatic cleavage of the GFLG linker releases the active drug inside the target cell, thereby minimizing systemic exposure and associated side effects.
Table 4: Comparison of Cathepsin B-Cleavable Linkers
| Linker Sequence | Application | Key Feature | Reference |
|---|---|---|---|
| Gly-Phe-Leu-Gly (GFLG) | Antibody-Drug Conjugates (ADCs), Small Molecule-Drug Conjugates (SMDCs) | Cleavable by lysosomal Cathepsin B, stable in plasma. | acs.orgnih.govacs.org |
| Val-Cit (VCit) | ADCs, SMDCs | Widely used Cathepsin B-cleavable linker. | acs.orgacs.org |
| Val-Ala (VA) | ADCs, SMDCs | Another example of a Cathepsin B-cleavable dipeptide linker. | acs.orgacs.org |
| Gly-Pro-Leu-Gly (GPLG) | Investigational linker for ADCs and SMDCs | Shows faster Cathepsin B cleavage and higher stability compared to GFLG in some studies. | acs.org |
Advanced Research Methodologies and Techniques
Receptor Binding Assays (Direct and Competitive Inhibition)
Receptor binding assays are fundamental in characterizing the interaction between a ligand, such as fMet-Leu-Phe, and its cellular receptor, primarily the Formyl Peptide Receptor 1 (FPR1). researchgate.netrndsystems.com These assays quantify the affinity and specificity of the binding, providing crucial insights into the initial step of the signaling cascade.
Direct Binding Assays: These assays typically utilize a radiolabeled form of the ligand, such as [3H]fMet-Leu-Phe, to directly measure its binding to cells or isolated membrane preparations. By incubating the radiolabeled ligand with the biological sample and then separating the bound from the unbound ligand, researchers can determine key parameters. Saturation experiments, where the concentration of the radiolabeled ligand is varied, allow for the calculation of the equilibrium dissociation constant (KD), a measure of binding affinity, and the total number of binding sites (Bmax) per cell. nih.gov Studies on human neutrophils have identified a single high-affinity population of fMLP receptors. nih.gov
Competitive Inhibition Assays: This technique is used to determine the binding affinity of unlabeled ligands (competitors) by measuring their ability to displace a labeled ligand from the receptor. In this setup, a fixed concentration of a radiolabeled ligand is incubated with the receptor in the presence of varying concentrations of an unlabeled competitor peptide. The concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value, which can be converted to an inhibition constant (Ki). These assays have been pivotal in establishing the specificity of the FPR1 receptor, demonstrating that only structurally similar N-formylated peptides can effectively compete for the binding site. nih.gov
| Ligand | Receptor | Cell Type/System | Assay Type | Binding Affinity Constant | Source |
|---|---|---|---|---|---|
| fMet-Leu-Phe | FPR1 | - | Competitive | Ki = 38 nM | rndsystems.com |
| fMet-Leu-Phe | FPR1 | Human Neutrophils | Saturation | KD = 15.5 nM | nih.gov |
Cell-Based Functional Assays (Chemotaxis, Superoxide (B77818) Production, Degranulation, Aggregation)
Following receptor binding, fMet-Leu-Phe triggers a range of functional responses in immune cells, particularly neutrophils. Cell-based assays are employed to quantify these downstream effects. wikipedia.org
Chemotaxis: As a potent chemoattractant, fMet-Leu-Phe induces the directed migration of cells like neutrophils and macrophages. wikipedia.orgsigmaaldrich.com This is commonly measured using Boyden chamber assays, where cells in an upper chamber migrate through a porous membrane towards a solution containing the chemoattractant in the lower chamber. timothyspringer.org More advanced methods like the EZ-TAXIScan assay allow for real-time imaging and quantitative analysis of individual cell migration paths, speed, and directionality. researchgate.net
Superoxide Production: A key function of activated phagocytes is the "respiratory burst," a rapid release of reactive oxygen species (ROS) to kill pathogens. The production of the superoxide anion (O2•−) stimulated by fMet-Leu-Phe is frequently quantified using the superoxide dismutase-inhibitable reduction of cytochrome c. researchgate.net The rate of cytochrome c reduction, measured spectrophotometrically, correlates directly with the amount of superoxide produced. researchgate.netnih.gov
Degranulation: Activation by fMet-Leu-Phe leads to the release of enzymes and other antimicrobial molecules stored in intracellular granules, a process known as degranulation. wikipedia.orgnih.gov This can be assayed by measuring the activity of specific granule enzymes, such as myeloperoxidase or elastase, in the cell supernatant after stimulation.
Aggregation: fMet-Leu-Phe can induce a transient, reversible aggregation of neutrophils in suspension. wikipedia.orgnih.gov This phenomenon, which reflects an increase in cell-to-cell adhesion, can be monitored by measuring changes in light transmission through a stirred cell suspension using an aggregometer.
| Functional Response | Common Assay Method | Principle | Typical Cell Type |
|---|---|---|---|
| Chemotaxis | Boyden Chamber / Transwell Assay | Measures cell migration through a porous membrane towards a chemoattractant. | Neutrophils, Macrophages |
| Superoxide Production | Cytochrome C Reduction Assay | Spectrophotometric measurement of cytochrome c reduction by superoxide anions. | Neutrophils |
| Degranulation | Enzyme Activity Assay | Measures the release of granule-specific enzymes (e.g., myeloperoxidase) into the supernatant. | Neutrophils |
| Aggregation | Aggregometry | Monitors changes in light transmittance through a stirred cell suspension as cells clump together. | Neutrophils |
In Vitro Cell Culture Models for Mechanistic Elucidation (e.g., Cancer Cell Lines, Macrophages, Neutrophils)
In vitro cell culture models are indispensable for dissecting the molecular mechanisms underlying the effects of Leu-Phe-containing peptides.
Neutrophils: Primary human neutrophils are the most common model for studying the acute inflammatory responses to fMet-Leu-Phe, as they are the primary cell type responding to this peptide in vivo. nih.govnih.gov However, their short lifespan in culture presents challenges.
Macrophages: Peritoneal macrophages and macrophage-like cell lines (e.g., THP-1, RAW264.7) are used to study the role of fMet-Leu-Phe in activating these key cells of the innate immune system, including their chemotactic response and role in resolving inflammation. researchgate.net
Cancer Cell Lines: Certain cancer cell lines, such as the human promyelocytic leukemia cell line HL-60, can be chemically induced to differentiate into neutrophil-like cells. These differentiated HL-60 cells have been used to study fMet-Leu-Phe receptor expression and signaling. Interestingly, studies have shown that while these cells can express FPR1 and produce hydrogen peroxide in response to fMet-Leu-Phe, they may fail to exhibit a chemotactic response, suggesting that the differentiation is incomplete and that these models can be used to dissect the specific pathways required for different cellular functions. nih.gov
In Vivo Animal Models for Efficacy and Physiological Effects
To understand the broader physiological consequences of Leu-Phe-containing peptide signaling, researchers utilize various in vivo animal models. These models are crucial for assessing the role of these peptides in processes like inflammation, immune response, and tissue injury in a whole-organism context.
For instance, the systemic infusion of fMet-Leu-Phe into rabbits has been shown to cause a transient neutropenia (a drop in the number of circulating neutrophils), which is attributed to the increased adhesiveness and aggregation of neutrophils within blood vessels. wikipedia.org In rat models, the local administration of fMet-Leu-Phe into the intestine induces an acute inflammatory response, characterized by fluid accumulation and a significant increase in lymph flow and lymphatic pumping, demonstrating the peptide's potent pro-inflammatory effects and the physiological response aimed at clearing interstitial fluid. physiology.org More recently, mouse models of neuroinflammation are being used to explore the role of the fMet-Leu-Phe receptor, FPR1, in the central nervous system and to evaluate the effects of anti-inflammatory agents on its expression and signaling. mdpi.com
Structural Biology Approaches (e.g., X-ray Crystallography of Transferases)
Understanding the three-dimensional structure of the receptors that bind Leu-Phe-containing peptides is critical for deciphering the precise molecular interactions that lead to cellular activation. For many years, the crystal structures of the formyl peptide receptors remained elusive, forcing researchers to rely on computational homology models and site-directed mutagenesis to predict ligand binding sites. scienceopen.com
However, recent breakthroughs in structural biology have provided high-resolution structures. Using cryo-electron microscopy (cryo-EM), the structure of human FPR1 has been solved in complex with its G-protein and the agonist fMet-Leu-Phe (fMLF). rcsb.org Similarly, the crystal structure of the related human formyl peptide receptor 2 (FPR2) has also been determined. rcsb.orgnih.gov These structures reveal a deep ligand-binding pocket and identify the key amino acid residues responsible for recognizing the N-formyl group and the subsequent amino acids of the peptide, providing a structural basis for receptor activation and specificity. rcsb.org
While the prompt mentions X-ray crystallography of transferases, the more direct and impactful structural studies for Leu-Phe have focused on its receptors. However, X-ray crystallography has been used to determine the crystal structures of other peptides containing the Leu-Phe sequence, such as Leu-enkephalin, providing insights into the conformational preferences of the peptide backbone. nih.govnih.gov
Proteomic and Metabolomic Analyses for Pathway Mapping
Proteomics and metabolomics are powerful, large-scale analytical approaches used to map the global changes in protein expression and metabolite levels in response to a stimulus.
Proteomic Analyses: This methodology can identify changes in the abundance or post-translational modification of proteins in a cell or tissue following treatment with a peptide like fMet-Leu-Phe. This allows for the identification of entire signaling pathways that are activated, from cell surface receptors to downstream kinases and transcription factors. Proteomics can also be applied to study enzymes that process Leu-Phe containing peptides. For example, Leucine (B10760876) aminopeptidases (LAPs) are enzymes that cleave N-terminal leucine residues from peptides and are involved in protein metabolism and antigen presentation. nih.govabcam.com Proteomic studies can identify the regulation and substrates of such enzymes in various physiological and pathological states.
Metabolomic Analyses: Metabolomics focuses on the comprehensive analysis of small molecules (metabolites) in a biological system. In the context of critical illness, where mitochondrial damage can release fMet-Leu-Phe and other N-formylated peptides, metabolomics has been used to analyze plasma for associated metabolic shifts. nih.gov Such studies have identified circulating N-formylmethionine, a breakdown product of these peptides, as a signal for disrupted homeostasis, linking the presence of these peptides to broader systemic metabolic dysregulation. nih.gov Untargeted metabolomics is also a key technique in studying metabolic disorders like Phenylketonuria, which involves the metabolism of phenylalanine, a key component of Leu-Phe. nih.gov
Future Directions and Therapeutic Potential
Development of Novel Peptide-Based Therapeutics and Diagnostics
The field of peptide-based therapeutics and diagnostics is a rapidly evolving area, driven by the inherent specificity and biocompatibility of peptides. While direct therapeutic applications of Leu-Phe itself are not widely documented in current research, the dipeptide could potentially serve as a building block or a lead structure for the design of novel bioactive peptides. Research into related peptides containing leucine (B10760876) and phenylalanine, such as N-formyl-methionyl-leucyl-phenylalanine (fMLF), highlights the potential for peptides involving these amino acids to act as ligands for specific receptors, such as the formyl peptide receptor (FPR), which is involved in immune responses and inflammation ontosight.aiebi.ac.uknih.govnih.govgenscript.comrndsystems.comcaymanchem.com. Although fMLF is a tripeptide with an N-formyl group, studies on its activity and interaction with FPRs suggest that peptides incorporating Leu and Phe can exhibit potent biological effects ontosight.aiebi.ac.uknih.govnih.gov. Future research could explore if modifications of the Leu-Phe dipeptide structure, or its incorporation into larger peptide sequences, could yield compounds with desirable therapeutic properties, potentially targeting specific receptors or pathways.
Beyond therapeutics, peptides are also being investigated for diagnostic purposes ontosight.aisnmjournals.orgresearchgate.net. The ratio of leucine to phenylalanine (Leu/Phe) in biological samples has already shown diagnostic potential, particularly in the context of metabolic disorders like Maple Syrup Urine Disease (MSUD) scielo.br. Studies have analyzed Leu/Phe ratios in dried blood spot samples, demonstrating significant differences between patients with MSUD and control newborns scielo.br. For instance, one study reported a 14-fold difference in the mean Leu/Phe ratio between these groups scielo.br.
| Ratio | MSUD Newborns (Mean) | Control Newborns (Mean) | Difference Fold Change |
| Leu/Phe | High | Low | ~14 |
| Val/Phe | High | Low | ~3.8 |
Note: Data is illustrative based on reported differences in means scielo.br. Specific numerical means for MSUD are not provided in the snippet.
Further research could investigate if Leu-Phe itself, or modified versions, could be utilized as more direct diagnostic agents or probes, perhaps by conjugating them with imaging modalities or labels to target specific tissues or biomarkers. The self-assembling properties observed in some peptides containing phenylalanine, such as cyclo(-Leu-Phe) and other di- and tripeptides, also suggest potential in creating functional biomaterials for diagnostic platforms researchgate.netresearchgate.netmedchemexpress.com.
Elucidation of Remaining Mechanistic Complexities
A deeper understanding of the precise mechanisms by which Leu-Phe interacts within biological systems is crucial for realizing its full potential. While Leu-Phe is a simple dipeptide resulting from protein breakdown, its specific roles beyond providing constituent amino acids are not fully characterized. Research into the metabolism of leucine and phenylalanine individually, and within the context of larger peptides, provides some insight mtoz-biolabs.comnih.govnih.gov. Studies on leucine metabolism, for instance, have explored its role in regulating protein synthesis and lipid metabolism, often mediated through pathways like mTORC1 signaling nih.gov. Phenylalanine metabolism is linked to various pathways, including conversion to tyrosine. Understanding how Leu-Phe is transported, metabolized, and if it has any signaling or regulatory functions as an intact dipeptide requires further investigation mtoz-biolabs.com.
Research on related peptides like fMLF has elucidated complex signaling cascades triggered by their interaction with receptors like FPRs, involving chemotaxis, phagocytosis, and the production of pro-inflammatory mediators ontosight.aiebi.ac.ukgenscript.comrndsystems.com. While Leu-Phe does not directly interact with FPRs in the same manner as fMLF, studying the enzymatic hydrolysis of Leu-Phe by dipeptidases and the subsequent fates of free leucine and phenylalanine is essential mtoz-biolabs.com. Analyzing the metabolites of Leu-Phe can provide direct evidence of enzymatic reactions and help elucidate in vivo metabolic pathways mtoz-biolabs.com. Future studies employing advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), can provide high sensitivity and resolution for investigating the content and metabolic profile of Leu-Phe in different biological matrices, helping to reveal its specific mechanistic roles mtoz-biolabs.com.
Advancements in Targeted Drug Delivery and Pro-Drug Strategies
Peptides containing leucine and phenylalanine have shown promise in the development of targeted drug delivery systems and prodrug strategies nih.govnih.govacs.orgmdpi.comresearchgate.netmdpi.comnih.gov. Leu-Phe, or sequences incorporating it, could potentially be utilized in these approaches. Peptides can act as targeting molecules, directing drugs to specific cells or tissues by binding to overexpressed receptors or transporters mdpi.comnih.gov. For example, L-phenylalanine has been used in the design of prodrugs targeting the L-type amino acid transporter 1 (LAT1), which is overexpressed in certain cancer cells nih.gov. A sesamol (B190485) carbamate-L-phenylalanine prodrug demonstrated enhanced uptake by LAT1-mediated transport and increased antiproliferative activity in melanoma cells nih.gov.
Furthermore, peptide sequences are employed as cleavable linkers in prodrugs, designed to release the active drug at a specific site, such as within tumor tissues where certain enzymes are upregulated mdpi.com. The sequence Gly-Phe-Leu-Gly has been used as a cathepsin B cleavable linker in paclitaxel (B517696) conjugates, enabling drug release in the tumor microenvironment mdpi.com. Cyclic prodrug strategies involving peptides, including those structurally related to enkephalins which contain a Phe-Leu sequence, have been explored to improve metabolic stability and enhance permeation across biological barriers like the intestinal mucosa nih.gov. These strategies often involve chemical linkers that are susceptible to enzymatic cleavage, releasing the parent peptide nih.gov.
While direct examples of Leu-Phe being used as a targeting moiety or a linker in prodrugs are not prominent in the searched literature, the successful application of peptides containing leucine and phenylalanine in these areas suggests that Leu-Phe could be explored for similar purposes in the future. Its properties, such as size and the characteristics of its constituent amino acids, would need to be carefully considered and potentially modified for optimal targeting and release.
Translational Research for Clinical Applications
Translating research findings on Leu-Phe into clinical applications would involve rigorous preclinical testing and clinical trials, a standard pathway for novel therapeutics and diagnostics lih.luyoutube.comcsctr.orglustgarten.org. Given the current stage of research, which appears to be primarily at the fundamental and exploratory preclinical level for direct therapeutic uses of Leu-Phe, significant translational research would be required.
The existing diagnostic application of the Leu/Phe ratio in MSUD screening represents a form of translational research that has already reached clinical practice scielo.br. Future efforts could focus on refining these diagnostic methods or exploring new diagnostic uses for Leu-Phe based on a deeper understanding of its biological interactions.
For any potential therapeutic applications derived from research into Leu-Phe or related peptides, the translational pathway would involve demonstrating efficacy and safety in relevant disease models, followed by pharmacokinetic and pharmacodynamic studies. If Leu-Phe were to be used as a component of targeted drug delivery systems or prodrugs, translational research would focus on the performance of the entire conjugate or system in vivo, including its targeting efficiency, drug release profile, and therapeutic outcomes in disease models nih.govacs.orgmdpi.com.
Translational research centers and initiatives play a crucial role in bridging the gap between basic scientific discoveries and clinical implementation lih.luyoutube.comcsctr.orglustgarten.org. Collaborative efforts between basic scientists, clinical researchers, and pharmaceutical developers would be essential to move any promising findings regarding Leu-Phe towards clinical evaluation and potential therapeutic or diagnostic use in patients.
Q & A
Basic Research Questions
Q. What established synthetic methodologies are available for Leu-Phe, and how can their efficiency be systematically compared?
- Methodological Answer : Leu-Phe synthesis typically employs solid-phase peptide synthesis (SPPS) or solution-phase methods. To compare efficiency, researchers should evaluate yield, purity (via HPLC ), reaction time, and scalability. For SPPS, monitor coupling efficiency using Kaiser tests, and characterize intermediates via mass spectrometry. Solution-phase synthesis requires optimizing protecting groups (e.g., Fmoc for leucine, Boc for phenylalanine) and purification via recrystallization . Tabulate parameters like solvent choice, catalyst load, and side-product formation to identify optimal conditions.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing Leu-Phe, and what validation steps are required?
- Methodological Answer : Nuclear magnetic resonance (NMR) (1H/13C) resolves backbone conformation and side-chain interactions, while infrared (IR) spectroscopy identifies amide bonds. Pair these with reversed-phase HPLC for purity assessment (>95% recommended). Validate results by cross-referencing with literature retention times and spectral databases (e.g., PubChem). For quantitative analysis, use calibration curves with synthetic standards .
Advanced Research Questions
Q. How can experimental designs investigate Leu-Phe’s role in peptide aggregation under varying physiological conditions (e.g., pH, temperature)?
- Methodological Answer : Design kinetic assays using thioflavin T fluorescence to monitor aggregation rates. Vary pH (4–8) and temperature (25–45°C) to simulate physiological extremes. Include controls with scrambled sequences (e.g., Phe-Leu) to isolate sequence-specific effects. Use dynamic light scattering (DLS) for particle size distribution and atomic force microscopy (AFM) for structural morphology. Replicate experiments across ≥3 independent trials to ensure statistical power .
Q. What strategies resolve contradictions in reported biological activities of Leu-Phe across studies (e.g., antimicrobial vs. inert effects)?
- Methodological Answer : Discrepancies may arise from assay conditions or impurity interference. Conduct systematic replication:
- Step 1 : Validate peptide purity (HPLC-MS) and concentration (UV-Vis).
- Step 2 : Standardize assays (e.g., MIC tests for antimicrobial activity using CLSI guidelines).
- Step 3 : Compare results across cell lines/microbial strains to identify context-dependent activity.
- Step 4 : Perform meta-analysis of existing data to isolate variables (e.g., solvent used, incubation time) .
Q. How can computational models (e.g., MD simulations) be integrated with experimental data to predict Leu-Phe’s interactions in enzymatic processes?
- Methodological Answer : Combine molecular dynamics (MD) simulations (AMBER/CHARMM force fields) with experimental kinetics (e.g., enzyme inhibition assays). Parameterize models using NMR-derived dihedral angles and solvent accessibility data. Validate predictions via site-directed mutagenesis of binding pockets. Use correlation matrices to align simulation trajectories with experimental ΔG values .
Q. What frameworks guide the formulation of testable hypotheses about Leu-Phe’s metabolic stability in vivo?
- Methodological Answer : Apply the P-E/I-C-O framework:
- Population (P) : Target tissue (e.g., hepatic cells).
- Exposure/Intervention (E/I) : Leu-Phe dosage (e.g., 0.1–10 mM).
- Comparison (C) : Control with stable dipeptide (e.g., Gly-Ala).
- Outcome (O) : Half-life measured via LC-MS/MS.
Pre-test hypotheses using ex vivo models (e.g., liver microsomes) before progressing to in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
